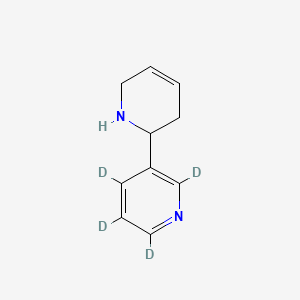

(R,S)-Anatabine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetradeuterio-5-(1,2,3,6-tetrahydropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/i3D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPPBXUYQGUQHE-AJEVBKBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CC=CCN2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661790 | |

| Record name | (2',4',5',6'-~2~H_4_)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-11-2 | |

| Record name | 1,2,3,6-Tetrahydro-2,3′-bipyridine-2′,4′,5′,6′-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2',4',5',6'-~2~H_4_)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-1,2,3,6-Tetrahydro-2,3'-bipyridine-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R,S)-Anatabine-d4: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and biological relevance of (R,S)-Anatabine-d4. The information is intended for researchers, scientists, and drug development professionals engaged in studies involving tobacco alkaloids, nicotinic acetylcholine receptor (nAChR) pharmacology, and related neurological research.

Core Chemical Properties

This compound is the deuterated form of (R,S)-Anatabine, a minor alkaloid found in tobacco (Nicotiana) and other plants of the Solanaceae family. Its primary application in research is as an internal standard for the precise quantification of (R,S)-Anatabine in various biological matrices using mass spectrometry-based techniques.[1] The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate differentiation from the endogenous, non-labeled analyte.

Physicochemical Data

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1,2,3,6-tetrahydro-2,3'-bipyridine-2',4',5',6'-d4 | [1] |

| Synonyms | (±)-Anatabine-d4 | [1] |

| CAS Number | 1020719-11-2 | [1] |

| Molecular Formula | C₁₀H₈D₄N₂ | [1] |

| Molecular Weight | 164.2 g/mol | [1] |

| Physical State | Neat oil | [1] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Solubility | Soluble in Chloroform and Methanol | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Synthesis

A common approach for the synthesis of the anatabine scaffold involves the formation of a chiral ketimine from the condensation of a chiral auxiliary, such as (1R,2R,5R)-(+)- or (1S,2S,5S)-(-)-2-hydroxy-3-pinanone, with 3-(aminomethyl)pyridine. This is followed by enantioselective C-alkylation. Subsequent N-deprotection and base-catalyzed intramolecular ring closure yield the desired anatabine enantiomer.[2][3][4]

For the introduction of deuterium atoms onto the pyridine ring, a deuterated pyridine precursor would be utilized in the initial stages of the synthesis.

Experimental Protocols

This compound is a critical tool for the accurate quantification of anatabine in biological samples. Below are detailed methodologies for its use in widely employed analytical techniques.

Quantification of Anatabine in Urine by LC-MS/MS

This protocol describes a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of anatabine in urine, utilizing this compound as an internal standard.[5]

3.1.1. Sample Preparation

-

To 100 µL of urine, add an internal standard solution containing this compound.

-

The samples are then subjected to enzymatic hydrolysis to account for any glucuronide conjugates.[5]

-

Proteins and other interfering matrix components are precipitated using an organic solvent.

-

The supernatant is collected for LC-MS/MS analysis.

3.1.2. Liquid Chromatography

-

Column: A C18 reverse-phase column is typically used for the separation.[5]

-

Mobile Phase: A gradient elution with a mixture of aqueous ammonium formate and acetonitrile is employed.[5]

-

Flow Rate: A flow rate of 20 μL/min is maintained.[5]

-

Column Temperature: The column is maintained at 40°C.[5]

3.1.3. Mass Spectrometry

-

Ionization: Positive electrospray ionization (ESI) is used.[5]

-

Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

-

Mass Transitions:

-

Anatabine: Specific precursor-to-product ion transitions are monitored.

-

This compound: The corresponding mass-shifted transitions are monitored.

-

The workflow for this analytical method is depicted below.

Analysis of Anatabine in Tobacco by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of tobacco alkaloids. This compound can be used as an internal standard to ensure accuracy.

3.2.1. Sample Preparation

-

A known amount of tobacco is extracted with an organic solvent.

-

An internal standard solution containing this compound is added to the extract.

-

The extract is then concentrated and may be derivatized to improve chromatographic properties.

3.2.2. Gas Chromatography

-

Column: A capillary column, such as a DB-5 MS, is suitable for the separation of tobacco alkaloids.[6]

-

Injector: The sample is introduced via a split/splitless injector.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to ensure the separation of the various alkaloids.

3.2.3. Mass Spectrometry

-

Ionization: Electron ionization (EI) at 70 eV is standard.[7]

-

Detection: A quadrupole mass spectrometer is used in either full scan or selected ion monitoring (SIM) mode.

The general workflow for GC-MS analysis is illustrated below.

Biological Activity and Signaling Pathways

While this compound is primarily used as an analytical standard, the biological activity of its non-deuterated counterpart, (R,S)-Anatabine, is of significant interest to researchers. Anatabine is an agonist at various nicotinic acetylcholine receptors (nAChRs).[1]

Interaction with Nicotinic Acetylcholine Receptors

Anatabine has been shown to be an agonist of α4β2 and α7 nAChR subtypes.[8][9] The activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization and the initiation of downstream signaling cascades. The interaction of anatabine with nAChRs is a key area of research for understanding its potential neuropharmacological effects.

The simplified signaling pathway initiated by anatabine binding to nAChRs is depicted below.

Modulation of Dopamine Release

A significant consequence of nAChR activation in certain brain regions is the modulation of neurotransmitter release. Anatabine has been demonstrated to stimulate the release of dopamine from rat striatal slices.[10] This effect is believed to be mediated by the activation of nAChRs located on dopaminergic nerve terminals.

The proposed mechanism for anatabine-induced dopamine release is outlined in the following diagram.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety practices, including the use of personal protective equipment, should be followed.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of anatabine in complex biological matrices. A thorough understanding of its chemical properties and the appropriate analytical methodologies is crucial for obtaining high-quality data in research settings. Furthermore, knowledge of the biological activities of the parent compound, (R,S)-Anatabine, provides a valuable context for its study in the fields of neuropharmacology and toxicology. This guide serves as a comprehensive resource to support researchers in their investigations involving this important deuterated tobacco alkaloid.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aua.gr [aua.gr]

- 8. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minor alkaloids of tobacco release [3H]dopamine from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of (R,S)-Anatabine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (R,S)-Anatabine-d4, a deuterated isotopologue of the tobacco alkaloid anatabine. This document details the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and visual workflows. This compound is primarily utilized as an internal standard for the quantification of (R,S)-anatabine in various biological matrices by GC- or LC-MS.[1]

Overview of the Synthetic Strategy

The synthesis of this compound follows a convergent approach, beginning with the preparation of a deuterated pyridine precursor, which is then coupled with a C4 synthon to construct the final bicyclic structure. The general strategy is adapted from established methods for the synthesis of non-deuterated anatabine.

The key steps involve:

-

Synthesis of 3-Aminomethylpyridine-2,4,5,6-d4: This crucial intermediate is prepared from a commercially available deuterated pyridine derivative.

-

Protection of the Primary Amine: The amino group of the deuterated precursor is protected to prevent side reactions in subsequent steps.

-

Alkylation and Cyclization: The protected intermediate is reacted with a suitable dielectrophile, followed by deprotection and intramolecular cyclization to form the anatabine-d4 backbone.

-

Purification: The final product is purified to a high degree of chemical and isotopic purity using a combination of extraction and distillation techniques.

Experimental Protocols

Synthesis of 3-Aminomethylpyridine-2,4,5,6-d4

The synthesis of the deuterated aminomethylpyridine intermediate is a critical step. A plausible and efficient route starts from 3-cyanopyridine-d4, which can be synthesized via various deuteration methods, followed by reduction of the nitrile group.

Step 1: Synthesis of 3-Cyanopyridine-d4 (Conceptual)

While various methods for pyridine deuteration exist, a common approach involves H-D exchange reactions catalyzed by metals or acids. For the purpose of this guide, we will assume the availability of 3-cyanopyridine-d4 as a starting material, which can be synthesized from 3-cyanopyridine using methods like those involving deuterated acids or metal catalysts.

Step 2: Reduction of 3-Cyanopyridine-d4 to 3-Aminomethylpyridine-2,4,5,6-d4

The reduction of the nitrile functionality to a primary amine can be achieved using various reducing agents. Catalytic hydrogenation with Raney Nickel is a common and effective method.

Protocol:

-

In a high-pressure hydrogenation vessel, dissolve 3-cyanopyridine-d4 (1 equivalent) in a suitable solvent such as methanol saturated with ammonia. The use of ammonia helps to suppress the formation of secondary and tertiary amines.

-

Add a catalytic amount of Raney Nickel (typically 5-10% by weight of the nitrile).

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir vigorously for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, carefully filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-aminomethylpyridine-2,4,5,6-d4. This product can be purified by distillation if necessary.

Synthesis of this compound

The synthesis of this compound from the deuterated precursor follows a well-established route for anatabine synthesis.

Step 1: Formation of N-(diphenylmethylene)(pyridin-3-yl-d4)methanamine

The primary amine of 3-aminomethylpyridine-d4 is protected as a benzophenone imine to direct the subsequent alkylation to the α-carbon.

Protocol:

-

Combine 3-aminomethylpyridine-2,4,5,6-d4 (1 equivalent) and benzophenoneimine (1-1.2 equivalents).

-

The reaction can be carried out neat or in a suitable solvent like toluene.

-

Heat the mixture under reflux for 3-4 hours with removal of ammonia.

-

After completion, the excess benzophenoneimine and solvent (if used) are removed under reduced pressure to yield the crude imine, which is often used in the next step without further purification.

Step 2: Alkylation and Cyclization to form this compound

This step involves the deprotonation of the imine followed by reaction with cis-1,4-dichloro-2-butene and subsequent acid-mediated deprotection and cyclization.

Protocol:

-

Dissolve the N-(diphenylmethylene)(pyridin-3-yl-d4)methanamine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1-1.2 equivalents).

-

After stirring for a short period, add a solution of cis-1,4-dichloro-2-butene (1-1.5 equivalents) in THF.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with an aqueous acid solution (e.g., 1M HCl) and stir to effect hydrolysis of the imine and subsequent cyclization.

-

Basify the aqueous solution with a strong base (e.g., KOH and K2CO3) to induce the final intramolecular N-alkylation.

Purification

High purity this compound is crucial for its use as an internal standard. A combination of liquid-liquid extraction and distillation is an effective purification strategy.

Protocol:

-

Extract the basified reaction mixture from the final synthesis step with an organic solvent such as methyl tert-butyl ether (MTBE).[2]

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

For final purification, perform a fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of anatabine. This method can yield anatabine with a purity greater than 99%.[2]

-

Alternatively, for smaller scales or to achieve even higher purity, preparative high-performance liquid chromatography (HPLC) can be employed using a suitable stationary phase (e.g., C18) and mobile phase gradient.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Cyanopyridine-d4 | N/A | C6D4N2 | 108.14 |

| 3-Aminomethylpyridine-2,4,5,6-d4 | 1020719-00-9 | C6H4D4N2 | 112.18 |

| Benzophenoneimine | 1013-88-3 | C13H11N | 181.24 |

| cis-1,4-Dichloro-2-butene | 1476-11-5 | C4H6Cl2 | 125.00 |

| This compound | 1020719-11-2 | C10H8D4N2 | 164.24 |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Expected Purity (%) |

| Reduction of 3-Cyanopyridine-d4 | Raney Nickel, H2 | Methanol/Ammonia | 50-80 | 4-8 | 70-90 | >95 (crude) |

| Imine Formation | Benzophenoneimine | Toluene or Neat | Reflux | 3-4 | >90 | >90 (crude) |

| Alkylation & Cyclization | LDA, cis-1,4-dichloro-2-butene | THF | -78 to RT | 4-6 | 60-80 | >80 (crude) |

| Purification | MTBE, Distillation | - | Variable | - | >90 (recovery) | >99 |

Note: Expected yields and purities are estimates based on analogous reactions with non-deuterated materials and may vary.

Mandatory Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis and purification of this compound.

Logical Relationships in Purification

Caption: Decision and separation logic for the purification of this compound.

References

(R,S)-Anatabine-d4: A Technical Guide for Bioanalytical Applications

(R,S)-Anatabine-d4 is a deuterated form of (R,S)-Anatabine, a minor alkaloid found in tobacco. Its primary application in scientific research is as an internal standard for the accurate quantification of (R,S)-Anatabine in biological matrices. This is most commonly performed using hyphenated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the reliability and accuracy of the analytical method.

The quantification of (R,S)-Anatabine is of significant interest in toxicology and clinical chemistry, particularly as a biomarker for tobacco use.[1][2] Its presence and concentration can help distinguish between tobacco users and individuals on nicotine replacement therapy.

Core Properties and Specifications

This compound is synthesized to have a specific number of deuterium atoms, which increases its molecular weight compared to the non-deuterated analog. This mass difference is the key to its utility as an internal standard in mass spectrometry.

| Property | Value | Reference |

| Chemical Name | 1,2,3,6-tetrahydro-2,3′-bipyridine-2′,4′,5′,6′-d4 | [1] |

| Synonyms | (±)-Anatabine-d4 | [1] |

| CAS Number | 1020719-11-2 | [1] |

| Molecular Formula | C₁₀H₈D₄N₂ | [1] |

| Formula Weight | 164.2 g/mol | [1] |

| Deuterated Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Primary Application | Internal standard for (R,S)-Anatabine quantification | [1] |

| Analytical Techniques | GC-MS, LC-MS | [1] |

Experimental Protocol: Quantification of Anatabine in Urine by LC-MS/MS

The following protocol is a representative example of how this compound is used in a bioanalytical method for the quantification of anatabine in human urine. This method is adapted from established procedures for the analysis of tobacco alkaloids.[2][3]

Preparation of Standards and Reagents

-

Stock Solutions: Prepare primary stock solutions of (R,S)-Anatabine and this compound in a suitable solvent (e.g., water or methanol) at a concentration of 10 µg/mL.[3]

-

Working Standard Solutions: Prepare a series of working standard solutions of (R,S)-Anatabine by serial dilution of the stock solution to create a calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 0.02 ng/µL in PBS or 10 µg/mL in acidified water).[2][3]

Sample Preparation

-

Sample Collection: Collect urine samples in appropriate containers.

-

Aliquoting: Aliquot a specific volume of the urine sample (e.g., 100 µL) into a microcentrifuge tube.[2]

-

Internal Standard Addition: Add a precise volume of the this compound internal standard spiking solution to each urine sample, calibrator, and quality control sample.[2]

-

Enzymatic Hydrolysis (Optional): To measure total anatabine (free and glucuronidated), add β-glucuronidase solution and incubate at 37°C overnight. For free anatabine, omit this step and add an equivalent volume of water.[2]

-

Protein Precipitation: Add a protein precipitation agent like acetone to the samples. This step helps to remove interfering matrix components.[2]

-

Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.[3]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium formate) and an organic solvent (e.g., acetonitrile) is commonly employed.[3]

-

Flow Rate: A typical flow rate is around 20 µL/min for capillary LC.[3]

-

Injection Volume: Inject a small volume of the prepared sample (e.g., 4 to 8 µL) onto the column.[3]

-

-

Mass Spectrometry (MS):

-

Ionization: Positive electrospray ionization (ESI) is used to generate ions.[3]

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both (R,S)-Anatabine and this compound.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| (R,S)-Anatabine | Specific to analyte | Specific to analyte |

| This compound | Specific to analyte | Specific to analyte |

Note: The exact m/z transitions will depend on the instrument and optimization.

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for both the analyte ((R,S)-Anatabine) and the internal standard (this compound).

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with appropriate weighting is typically used.

-

Quantification: Determine the concentration of (R,S)-Anatabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Performance and Quantitative Data

The use of this compound allows for the development of robust and sensitive analytical methods. The following table summarizes typical performance characteristics of such a method for anatabine quantification in urine.

| Parameter | Typical Value | Reference |

| Limit of Quantitation (LOQ) | 0.15 ng/mL | [3] |

| Correlation Coefficient (r²) | > 0.99 | [3] |

| Median Concentration in Smokers' Urine | 4.02 ng/mL | [3] |

| Median Ratio of Glucuronidated to Free Anatabine | 0.74 | [3] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of (R,S)-Anatabine in a biological sample using this compound as an internal standard.

Signaling Pathways and Broader Research Context

While this compound is primarily a tool for analytical chemistry, its non-deuterated counterpart, (R,S)-Anatabine, is studied for its pharmacological effects. (R,S)-Anatabine is an agonist of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α6/α3β2β4 subtypes.[1] It has been shown to stimulate the release of dopamine from rat brain synaptosomes.[1] Research has also explored its potential anxiolytic-like activity and its effects on the immune system, specifically in models of autoimmune thyroiditis.[1]

The diagram below illustrates the interaction of (R,S)-Anatabine with nAChRs and the subsequent downstream effect on dopamine release.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

(R,S)-Anatabine-d4 (CAS 1020719-11-2): A Technical Guide for Researchers

This guide provides an in-depth technical overview of (R,S)-Anatabine-d4, a deuterated analog of the tobacco alkaloid anatabine. It is intended for researchers, scientists, and drug development professionals utilizing this compound in analytical and pharmacological studies.

Introduction

(R,S)-Anatabine is a minor alkaloid found in plants of the Solanaceae family, including tobacco (Nicotiana).[1] It acts as an agonist of specific nicotinic acetylcholine receptors (nAChRs) and has been investigated for its potential anti-inflammatory and neuroprotective properties.[1][2] this compound is a stable, isotopically labeled version of anatabine designed for use as an internal standard.[1][3]

The incorporation of four deuterium atoms results in a mass shift that allows it to be distinguished from the unlabeled analyte by mass spectrometry (MS). Because it is chemically and physically almost identical to the endogenous compound, it co-elutes during chromatography and experiences similar extraction efficiency and ionization effects.[4][5] This makes this compound an ideal tool for the accurate quantification of anatabine in complex biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) methodologies.[1][3]

Physicochemical and Analytical Data

The fundamental properties and specifications of this compound are summarized below. Data is compiled from supplier technical documents.[1][3][6]

Table 1: Chemical Identity and Properties

| Property | Value | Reference(s) |

| CAS Number | 1020719-11-2 | [1][6] |

| Synonyms | (±)-Anatabine-d4, 1,2,3,6-tetrahydro-2,3′-bipyridine-2′,4′,5′,6′-d4 | [1][3][7] |

| Molecular Formula | C₁₀H₈D₄N₂ | [1][6] |

| Molecular Weight | 164.2 g/mol | [1][3] |

| Physical Format | Neat Oil | [1][3] |

| Storage Temperature | -20°C | [3][6] |

| Solubility | Soluble in Chloroform and Methanol | [1][3] |

| Unlabeled CAS | 2743-90-0 | [6] |

Table 2: Quality and Purity Specifications

| Specification | Value | Reference(s) |

| Chemical Purity | ≥95% ((R,S)-Anatabine) | [3] |

| Isotopic Enrichment | ≥99% Deuterated Forms (d₁-d₄) | [1][3] |

| Isotopic Purity (d₀) | ≤1% d₀ | [3] |

| Origin | Synthetic | [1] |

Experimental Protocols

This compound is primarily used as an internal standard (IS) for quantitative bioanalysis. The following is a representative protocol for the extraction and quantification of anatabine from a biological matrix (e.g., plasma, urine) using LC-MS/MS.

3.1 Objective

To accurately quantify the concentration of (R,S)-Anatabine in a biological sample using this compound as an internal standard.

3.2 Materials

-

(R,S)-Anatabine (unlabeled analytical standard)

-

This compound (Internal Standard)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid

-

Deionized Water

-

Biological Matrix (e.g., human plasma)

-

Centrifuge tubes and vials

3.3 Methodology

3.3.1 Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of unlabeled anatabine and this compound by dissolving a precisely weighed amount in methanol.

-

Calibration Curve Working Solutions: Serially dilute the unlabeled anatabine stock solution with 50:50 methanol/water to create a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water to a final concentration of 50 ng/mL.

3.3.2 Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of each calibration standard, quality control sample, and unknown biological sample into separate microcentrifuge tubes.

-

Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to every tube except for blank matrix samples.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

3.3.3 LC-MS/MS Instrumentation and Conditions

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions (Hypothetical):

-

Anatabine: Q1 161.1 -> Q3 133.1

-

Anatabine-d4: Q1 165.1 -> Q3 137.1

-

3.4 Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (Anatabine / Anatabine-d4) against the concentration of the calibration standards.

-

Apply a linear regression model to the calibration curve.

-

Determine the concentration of anatabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Workflows and Pathways

4.1 Bioanalytical Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative assay.

4.2 Biosynthesis and Biological Activity of Anatabine

The parent compound, anatabine, has a distinct biosynthetic pathway that competes with nicotine for the nicotinic acid precursor.[8] Recent research has also elucidated its role as an activator of the NRF2 signaling pathway, which is critical in the cellular response to oxidative stress.[2]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Frontiers | Systems biology reveals anatabine to be an NRF2 activator [frontiersin.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. researchgate.net [researchgate.net]

- 6. (R,S)-Anatabine-2,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

Core Molecular Attributes of (R,S)-Anatabine-d4

An in-depth guide to (R,S)-Anatabine-d4 for researchers and drug development professionals.

This compound is a deuterated form of the minor tobacco alkaloid, (R,S)-Anatabine.[1][2] Its primary application in a research setting is as an internal standard for the precise quantification of (R,S)-Anatabine in biological samples using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of four deuterium atoms provides a distinct mass difference, allowing it to be distinguished from the non-deuterated analyte while maintaining nearly identical chemical and chromatographic properties.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₁₀H₈D₄N₂[1][3] |

| Molecular Weight | 164.24 g/mol [3][4][5] |

| Formal Name | 1,2,3,6-tetrahydro-2,3′-bipyridine-2′,4′,5′,6′-d₄[1] |

| CAS Number | 1020719-11-2[1][3] |

| Purity | ≥99% deuterated forms (d₁-d₄)[1] |

| Formulation | A neat oil[1] |

| Solubility | Soluble in Chloroform and Methanol[1][5] |

Experimental Protocols and Methodologies

Quantification of (R,S)-Anatabine using LC-MS with this compound Internal Standard

This protocol outlines a general methodology for the use of this compound as an internal standard for the quantification of (R,S)-Anatabine.

-

Preparation of Standards and Samples:

-

Prepare a stock solution of (R,S)-Anatabine and this compound in a suitable solvent (e.g., Methanol).

-

Create a series of calibration standards by spiking known concentrations of (R,S)-Anatabine into a blank matrix (e.g., plasma, urine).

-

Add a fixed concentration of the this compound internal standard to all calibration standards, quality control samples, and unknown samples.

-

-

Sample Extraction:

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into an LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Set the mass spectrometer to monitor for the specific mass transitions of both (R,S)-Anatabine and this compound.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of (R,S)-Anatabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Synthesis of (R,S)-Anatabine

A patented method for the synthesis of anatabine involves a multi-step process that can be adapted for its deuterated analogue.[6]

-

Formation of Schiff Base: 3-Aminomethyl pyridine is reacted with benzophenoneimine to form benzylhydrylidene-pyridin-3-yl-methyl-amine.[6]

-

Alkylation: The resulting compound is treated with a strong non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide, and a dielectrophile like cis-1,4-dichloro-2-butene.[6]

-

Cyclization: The intermediate is then acidified and subsequently basified to induce intramolecular N-alkylation, yielding anatabine.[6]

Visualizations

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Anatabine - Wikipedia [en.wikipedia.org]

- 3. (R,S)-ANATABINE-2,4,5,6-D4 | 1020719-11-2 [chemicalbook.com]

- 4. clinivex.com [clinivex.com]

- 5. 1020719-11-2 CAS MSDS ((R,S)-ANATABINE-2,4,5,6-D4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. US8207346B2 - Methods of synthesizing anatabine - Google Patents [patents.google.com]

The Biological Activity of Deuterated Anatabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anatabine, a minor alkaloid found in plants of the Solanaceae family, has garnered significant interest for its potent anti-inflammatory and neuroprotective properties. Its biological activity is primarily attributed to the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. Deuteration, the process of replacing hydrogen atoms with deuterium, is a strategy employed in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the known biological activities of anatabine and explores the potential advantages of its deuterated analogue, based on available data.

Introduction to Anatabine and the Rationale for Deuteration

Anatabine is a structural analogue of nicotine but exhibits a distinct pharmacological profile with a lower toxicity potential.[1] Preclinical studies have demonstrated its efficacy in various models of inflammatory diseases, including Alzheimer's disease, multiple sclerosis, and inflammatory bowel disease.[2][3][4] The development of deuterated anatabine is a strategic approach to enhance its therapeutic potential. Deuterium substitution can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down drug metabolism, leading to improved pharmacokinetic properties such as a longer half-life and increased exposure.[5][6] This can potentially translate to enhanced efficacy and a more favorable dosing regimen.

Biological Activities of Anatabine

The anti-inflammatory and neuroprotective effects of anatabine are mediated through its interaction with several key signaling pathways.

Anti-inflammatory Activity

Anatabine exerts its anti-inflammatory effects by inhibiting the activation of pro-inflammatory transcription factors and activating protective cellular pathways.

-

Inhibition of NF-κB Signaling: Anatabine has been shown to inhibit the activation of NF-κB, a central regulator of inflammation.[3][7] By preventing the phosphorylation and subsequent degradation of IκBα, anatabine blocks the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.

-

Inhibition of STAT3 Signaling: Anatabine effectively suppresses the phosphorylation of STAT3, another key transcription factor involved in inflammatory responses.[8][9] This inhibition leads to a reduction in the expression of STAT3-target genes, which play a role in cell proliferation and survival.

-

Activation of NRF2 Pathway: Anatabine has been identified as an activator of the NRF2 pathway, a critical cellular defense mechanism against oxidative stress.[2] By promoting the nuclear translocation of NRF2, anatabine upregulates the expression of antioxidant and cytoprotective genes.

Neuroprotective Activity

In the context of neurodegenerative diseases like Alzheimer's, anatabine has demonstrated neuroprotective effects.

-

Reduction of Amyloid-β Production: Studies have shown that anatabine can lower the production of amyloid-β (Aβ) peptides, which are key pathological hallmarks of Alzheimer's disease. This effect is mediated, at least in part, by the anatabine-induced inhibition of β-secretase (BACE1) expression, a rate-limiting enzyme in Aβ generation.

Quantitative Data on the Biological Activity of Anatabine

The following tables summarize the available quantitative data on the biological activity of non-deuterated anatabine.

Table 1: In Vitro Anti-inflammatory Activity of Anatabine

| Assay | Cell Line | Stimulus | Outcome | Effective Concentration | Reference |

| NF-κB Luciferase Reporter Assay | HEK293 | TNF-α | Inhibition of NF-κB activation | IC50 ≈ 50 µM | [3] |

| STAT3 Phosphorylation Assay | SH-SY5Y, HEK293, human microglia | LPS or TNF-α | Inhibition of STAT3 phosphorylation | Concentration-dependent | [8] |

| NRF2/ARE Luciferase Reporter Assay | NRF2 reporter cells | - | NRF2 activation | Statistically significant at 250 µM | [2] |

Table 2: In Vivo Anti-inflammatory and Neuroprotective Activity of Anatabine

| Animal Model | Disease | Treatment | Key Findings | Reference |

| Transgenic Mouse Model of AD | Alzheimer's Disease | Chronic oral anatabine | Reduced brain Aβ deposition, neuroinflammation, and improved behavioral deficits | |

| Dextran Sulfate Sodium (DSS) Mouse Model | Colitis | Oral anatabine | Reduced clinical symptoms of colitis and colonic abundance of pro-inflammatory cytokines | [4] |

| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Multiple Sclerosis | Oral anatabine | Reduced neurological deficits and body weight loss | [3] |

Deuterated Anatabine: Potential for Enhanced Biological Activity

While specific quantitative data comparing deuterated anatabine to its non-deuterated counterpart is not yet publicly available, a patent application provides some initial information.

Table 3: Mass Spectrometry Data for Anatabine and its Deuterated Analogue

| Compound | Parent Ion (m/z) | Product Ion (m/z) | Reference |

| Anatabine | 161.1 | 133.1, 106.1 | |

| Deuterated Anatabine | 165.1 | 137.1, 108.1 |

The increased mass-to-charge ratio of the deuterated analogue confirms the incorporation of deuterium. The rationale for developing deuterated anatabine is to improve its metabolic stability, which could lead to:

-

Increased half-life and exposure: Slower metabolism can result in the drug remaining in the body for longer, potentially leading to a greater therapeutic effect with less frequent dosing.

-

Reduced formation of metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of unwanted or toxic metabolites.

-

Improved safety profile: A more predictable metabolic profile can contribute to an improved overall safety profile.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of deuterated anatabine are not publicly available. However, established methods for the synthesis of anatabine and for conducting in vitro and in vivo assays to assess its anti-inflammatory and neuroprotective effects are well-documented in the scientific literature.

General Synthesis of Anatabine

A general procedure for the enantioselective synthesis of anatabine has been described, which involves the formation of a chiral ketimine followed by enantioselective C-alkylation, N-deprotection, and intramolecular ring closure.[4]

In Vitro Assay Protocols

-

NF-κB Luciferase Reporter Assay: This assay typically involves cells transiently or stably transfected with a luciferase reporter construct under the control of an NF-κB response element. Cells are pre-treated with the test compound (e.g., anatabine) followed by stimulation with an inflammatory agent like TNF-α or LPS. The inhibition of NF-κB activity is quantified by measuring the reduction in luciferase activity.

-

STAT3 Phosphorylation Assay: Western blotting is a common method to assess the phosphorylation status of STAT3. Cells are treated with the test compound and then stimulated with an appropriate agonist (e.g., IL-6 or LPS). Cell lysates are then subjected to SDS-PAGE and immunoblotted with antibodies specific for phosphorylated STAT3 and total STAT3.

-

NRF2 Activation Assay: An NRF2/ARE (Antioxidant Response Element) luciferase reporter assay can be used to measure NRF2 activation. Cells containing this reporter system are treated with the test compound, and the induction of luciferase activity reflects the activation of the NRF2 pathway.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Anatabine

Experimental Workflow for In Vitro Evaluation of Anatabine

Conclusion and Future Directions

Anatabine is a promising natural compound with well-documented anti-inflammatory and neuroprotective properties, mediated through the modulation of the NF-κB, STAT3, and NRF2 signaling pathways. The development of a deuterated analogue of anatabine represents a logical step to potentially enhance its pharmacokinetic profile and, consequently, its therapeutic efficacy. While detailed comparative data for deuterated anatabine is currently limited to patent literature, the established biological activities of the parent compound provide a strong foundation for its continued investigation. Future research should focus on conducting head-to-head preclinical studies to quantitatively compare the pharmacokinetics, pharmacodynamics, and efficacy of deuterated anatabine with its non-deuterated counterpart. Such studies will be crucial in determining the clinical viability of this next-generation anti-inflammatory and neuroprotective agent.

References

- 1. dial.uclouvain.be [dial.uclouvain.be]

- 2. In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anatabine - Wikipedia [en.wikipedia.org]

- 7. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

(R,S)-Anatabine-d4: A Technical Guide for Researchers

This technical guide provides an in-depth overview of (R,S)-Anatabine-d4, a deuterated internal standard essential for the accurate quantification of (R,S)-anatabine in various biological matrices. Designed for researchers, scientists, and drug development professionals, this document covers the source, availability, and technical specifications of this compound, along with detailed methodologies for its application in analytical chemistry and its relevance in pharmacological research.

Source and Availability

This compound is a synthetic, isotopically labeled form of (R,S)-anatabine, a minor alkaloid found in plants of the Solanaceae family, most notably tobacco (Nicotiana tabacum). Due to its critical role as an internal standard in mass spectrometry-based assays, it is commercially available from several specialized chemical suppliers. Its primary application is in quantitative bioanalysis, where it is used to correct for variability in sample preparation and instrument response, ensuring high accuracy and precision.[1]

Below is a summary of representative commercial sources and their product specifications.

Table 1: Commercial Availability and Specifications of this compound

| Supplier | Product Number (Example) | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Format | Storage |

| Cayman Chemical | 37198 | 1020719-11-2 | C₁₀H₈D₄N₂ | ≥99% deuterated forms (d₁-d₄) | A neat oil | -20°C |

| LGC Standards | TRC-A637505 | 1020719-11-2 | C₁₀²H₄H₈N₂ | >95% (HPLC) | Neat | -20°C |

| Clinivex | RCLS2L106446 | 1020719-11-2 | C₁₀²H₄H₈N₂ | Not specified | Not specified | Not specified |

| Santa Cruz Biotechnology | sc-219704A | 1020719-11-2 | C₁₀H₈D₄N₂ | Not specified | Solid | -20°C |

Note: Product details and availability are subject to change. Please refer to the suppliers' websites for the most current information.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Formal Name | 1,2,3,6-tetrahydro-2,3′-bipyridine-2′,4′,5′,6′-d₄ | [2] |

| Synonyms | (±)-Anatabine-d₄ | [2] |

| Molecular Weight | 164.24 g/mol | [3] |

| Solubility | Soluble in Chloroform, Methanol | [2][3] |

| Stability | Hygroscopic; stable for at least 4 years at -20°C | [2][3] |

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of anatabine.[2] The following section outlines a detailed, generalized protocol for its use in a typical bioanalytical workflow.

Preparation of Stock and Working Solutions

Proper preparation of standards is the foundation of an accurate quantitative assay.

-

Internal Standard Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound neat oil.

-

Dissolve in 1 mL of methanol to obtain a stock solution of approximately 1 mg/mL.

-

Store the stock solution in a tightly sealed vial at -20°C.

-

-

Mixed Internal Standard Working Solution (100 µg/mL):

-

This step is relevant when analyzing multiple analytes with their respective deuterated standards.

-

Allow the this compound stock solution to equilibrate to room temperature.

-

In a volumetric flask, combine appropriate volumes of the this compound stock solution and other internal standard stock solutions.

-

Dilute to the final volume with methanol to achieve a concentration of approximately 100 µg/mL for each internal standard.[4]

-

-

Analyte Stock and Calibration Standards:

-

Prepare a stock solution of the non-labeled (R,S)-anatabine in methanol.

-

From this stock, prepare a series of working standard solutions through serial dilution. These will be used to construct the calibration curve.

-

Sample Preparation (Protein Precipitation)

This protocol is a common method for extracting small molecules from biological fluids like plasma or urine.

-

Aliquoting: In a 96-well plate or microcentrifuge tubes, aliquot 100 µL of each sample, calibration standard, and quality control sample.

-

Spiking with Internal Standard: Add a small, precise volume (e.g., 10 µL) of the this compound working solution to every well/tube. This ensures a consistent concentration of the internal standard across all samples.

-

Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid, if desired for better peak shape) to each well/tube to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the plate/tubes for 2 minutes to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or new tubes for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters for method development. Optimization is necessary for specific instrumentation and matrices.

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes) is a good starting point to ensure elution of anatabine.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: Exemplar MRM Transitions for Anatabine and its Deuterated Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| (R,S)-Anatabine | 161.1 | 133.1 | To be optimized |

| This compound | 165.1 | 137.1 | To be optimized |

Note: The specific product ions and collision energies must be determined empirically by infusing the individual standard solutions into the mass spectrometer.

Data Processing and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for the specified MRM transitions of both the analyte ((R,S)-anatabine) and the internal standard (this compound).

-

Response Ratio Calculation: For each sample, calculate the ratio of the analyte peak area to the internal standard peak area.

-

Calibration Curve Construction: Plot the response ratios of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.

-

Concentration Determination: Determine the concentration of (R,S)-anatabine in the unknown samples by interpolating their response ratios from the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow

The use of a deuterated internal standard like this compound is a cornerstone of the isotope dilution mass spectrometry technique. The following diagram illustrates the general workflow.

References

Enantioselective Synthesis of Anatabine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of anatabine alkaloids. Anatabine, a minor tobacco alkaloid, and its enantiomers are of significant interest in medicinal chemistry and drug development due to their potential therapeutic properties. This document details two prominent and successful strategies for achieving high enantiopurity: a chiral auxiliary-mediated approach and a ring-closing metathesis (RCM) strategy.

Core Synthetic Strategies

The enantioselective synthesis of anatabine, a molecule with a single stereocenter, presents the challenge of controlling the three-dimensional arrangement of the pyridine and tetrahydropyridine rings. Two primary strategies have emerged as effective in producing the desired enantiomers with high fidelity.

Chiral Auxiliary-Mediated Synthesis

This classic approach introduces a chiral auxiliary to a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to yield the enantiomerically enriched product. A notable example of this strategy was developed by Ayers et al., utilizing the commercially available chiral auxiliary (1R,2R,5R)-(+)-2-hydroxy-3-pinanone and its (1S,2S,5S)-(-)-enantiomer.[1][2][3]

The general workflow for this method is depicted below:

Ring-Closing Metathesis (RCM) Strategy

A more modern approach leverages the power of organometallic catalysis, specifically ring-closing metathesis, to construct the tetrahydropyridine ring of anatabine. This strategy, reported by Felpin et al., begins with the creation of a chiral homoallylic alcohol, which is then elaborated into a diene precursor for the key RCM step.[4][5]

The logical flow of this synthetic route is as follows:

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary enantioselective synthetic routes to anatabine, allowing for a direct comparison of their efficiencies.

| Synthetic Strategy | Target Enantiomer | Overall Yield | Enantiomeric Excess (ee) | Key Reagents/Catalysts | Reference |

| Chiral Auxiliary | (R)-(+)-Anatabine | 45% | >99% | (1R,2R,5R)-(+)-2-hydroxy-3-pinanone, LDA, cis-1,4-dichloro-2-butene | Ayers et al. (2005)[1] |

| Chiral Auxiliary | (S)-(-)-Anatabine | 42% | >99% | (1S,2S,5S)-(-)-2-hydroxy-3-pinanone, LDA, cis-1,4-dichloro-2-butene | Ayers et al. (2005)[1] |

| Ring-Closing Metathesis | (S)-(-)-Anatabine | 30% | >99% (after hydrogenation) | (-)-B-chlorodiisopinocampheylborane, Grubbs' catalyst | Felpin et al. (2001)[4] |

Detailed Experimental Protocols

Chiral Auxiliary-Mediated Synthesis of (R)-(+)- and (S)-(-)-Anatabine[1]

Step 1: Formation of the Chiral Ketimine

To a solution of 3-(aminomethyl)pyridine (1.0 eq) in anhydrous toluene is added either (1R,2R,5R)-(+)-2-hydroxy-3-pinanone for the synthesis of (R)-(+)-anatabine or (1S,2S,5S)-(-)-2-hydroxy-3-pinanone for the synthesis of (S)-(-)-anatabine (1.1 eq). The mixture is heated to reflux with a Dean-Stark trap for 12-18 hours until the theoretical amount of water is collected. The solvent is then removed under reduced pressure to yield the crude chiral ketimine, which is used in the next step without further purification.

Step 2: Diastereoselective Alkylation

The crude chiral ketimine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an argon atmosphere. A solution of lithium diisopropylamide (LDA), freshly prepared from diisopropylamine and n-butyllithium in THF, (1.2 eq) is added dropwise, and the resulting solution is stirred at -78 °C for 1 hour. A solution of cis-1,4-dichloro-2-butene (1.5 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Step 3: Deprotection and Intramolecular Cyclization

The purified product from the previous step is dissolved in a mixture of methanol and 1 M hydrochloric acid. The solution is stirred at room temperature for 24 hours. The mixture is then made basic with 1 M sodium hydroxide and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude amine is dissolved in methanol, and potassium carbonate is added. The suspension is stirred at room temperature for 48 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried, filtered, and concentrated. The final product, (R)-(+)- or (S)-(-)-anatabine, is purified by flash column chromatography on silica gel.

Ring-Closing Metathesis (RCM) Synthesis of (S)-(-)-Anatabine[4]

Step 1: Asymmetric Allylation of Pyridine-3-carboxaldehyde

To a solution of (-)-B-chlorodiisopinocampheylborane (1.1 eq) in anhydrous THF at -78 °C is added allylmagnesium bromide (1.1 eq). After stirring for 30 minutes, a solution of pyridine-3-carboxaldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours and then quenched by the addition of methanol. The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford the chiral homoallylic alcohol.

Step 2: Functional Group Manipulations

The chiral homoallylic alcohol is converted to the corresponding amine via a standard three-step sequence: mesylation, azide displacement, and reduction. The resulting amine is then protected, for example, as a carbamate, and subsequently N-allylated to provide the diene precursor for the RCM reaction.

Step 3: Ring-Closing Metathesis

The diene precursor (1.0 eq) is dissolved in anhydrous dichloromethane and degassed with argon. Grubbs' catalyst (e.g., first-generation Grubbs' catalyst, 5 mol%) is added, and the reaction mixture is heated to reflux under an argon atmosphere for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the protected anatabine.

Step 4: Deprotection

The protecting group is removed under appropriate conditions to yield (S)-(-)-anatabine. For example, a Boc protecting group can be removed by treatment with trifluoroacetic acid in dichloromethane. The final product is purified by an appropriate method, such as flash column chromatography or distillation.

Conclusion

The enantioselective synthesis of anatabine alkaloids has been successfully achieved through multiple synthetic strategies. The chiral auxiliary-mediated approach offers a reliable and high-yielding route to both enantiomers with excellent enantiomeric excess. The ring-closing metathesis strategy provides an elegant and effective alternative, particularly for the synthesis of the (S)-enantiomer. The choice of synthetic route will depend on the specific research or development goals, including scalability, cost of reagents, and desired enantiomer. The detailed protocols provided herein serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

References

- 1. Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biomimetic synthesis of anatabine from 2,5-dihydropyridine produced in situ by the action of sodium hypochlorite on baikiain - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Stability and Storage of (R,S)-Anatabine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage considerations for (R,S)-Anatabine-d4, a deuterated isotopologue of the tobacco alkaloid anatabine. This compound is primarily utilized as an internal standard for the quantification of (R,S)-anatabine in various biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Proper handling and storage of this standard are critical to ensure its chemical integrity, isotopic purity, and, consequently, the accuracy and reliability of analytical data.

Chemical and Physical Properties

| Property | Value | Reference |

| Formal Name | 1,2,3,6-tetrahydro-2,3′-bipyridine-2′,4′,5′,6′-d4 | [1] |

| Synonyms | (±)-Anatabine-d4, (R,S)-Anatabine-2,4,5,6-d4 | [1][2] |

| CAS Number | 1020719-11-2 | [1][2] |

| Molecular Formula | C₁₀H₈D₄N₂ | [1] |

| Formula Weight | 164.2 g/mol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₄); >95% (HPLC) | [1][3] |

| Formulation | A neat oil | [1] |

| Solubility | Soluble in Chloroform and Methanol | [1] |

Stability and Storage Recommendations

The stability of this compound is influenced by temperature, light, and the chemical environment. As a deuterated internal standard, it is also susceptible to hydrogen-deuterium (H/D) exchange, which can compromise its isotopic purity.

Long-Term and Short-Term Storage

Quantitative data from manufacturer-led long-term stability studies are summarized below.

| Storage Condition | Duration | Stability |

| -20°C | ≥ 4 years | Stable |

| Room Temperature | Shipping | Stable for short-term shipping in the continental US; may vary elsewhere. |

Data sourced from manufacturer technical datasheets.[1]

For routine and long-term storage, it is imperative to adhere to the following guidelines to maintain the integrity of the compound:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C is the recommended temperature for long-term storage. | Low temperatures minimize the rate of chemical degradation. |

| Light | Store in the dark, preferably in amber vials. | Protection from light prevents potential photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation. |

| Container | Use tightly sealed containers. | Prevents contamination and evaporation of the solvent if in solution. |

Solution Stability

When preparing stock and working solutions of this compound, the choice of solvent is critical to prevent degradation and isotopic exchange.

| Solvent | Recommendation | Rationale |

| Recommended Solvents | Chloroform, Methanol, Acetonitrile | This compound is known to be soluble in these solvents. |

| Aqueous Solutions | Use with caution. If aqueous buffers are necessary, they should be prepared fresh. Avoid acidic or basic conditions. | Protic solvents, especially under non-neutral pH, can catalyze H/D exchange, leading to a loss of isotopic purity. |

Experimental Protocols

The following sections outline generalized experimental protocols for the preparation of standard solutions and the assessment of stability. These protocols are based on best practices for handling deuterated internal standards and analytical methods for related compounds.

Preparation of Stock and Working Solutions

This protocol describes a general procedure for the preparation of stock and working solutions of this compound.

Caption: Workflow for the preparation of stock and working solutions of this compound.

Stability-Indicating LC-MS/MS Method (Conceptual Protocol)

A stability-indicating analytical method is crucial for distinguishing the intact analyte from its potential degradation products. The following is a conceptual protocol for an LC-MS/MS method suitable for stability studies of this compound.

Caption: A conceptual workflow for a stability-indicating LC-MS/MS method.

LC Conditions (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate anatabine from potential degradation products.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 30-40 °C

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for this compound and its non-deuterated counterpart.

Forced Degradation Studies (Conceptual Protocol)

Forced degradation studies are essential to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.

| Stress Condition | Example Protocol |

| Acid Hydrolysis | Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours. |

| Base Hydrolysis | Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours. |

| Oxidation | Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Heat a solid sample or solution of this compound at a high temperature (e.g., 80°C) for an extended period. |

| Photodegradation | Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light. |

Biological Context: Nicotinic Acetylcholine Receptor Signaling

(R,S)-Anatabine is an agonist of nicotinic acetylcholine receptors (nAChRs), with a preference for the α4β2 subtype and to a lesser extent, the α7 subtype.[1][4] The binding of anatabine to these ligand-gated ion channels leads to their opening and a subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx of ions depolarizes the cell membrane and the increase in intracellular Ca²⁺ can trigger various downstream signaling cascades.

Caption: Simplified signaling pathway of (R,S)-Anatabine at nicotinic acetylcholine receptors.

Conclusion

This compound is a stable compound when stored under the recommended conditions of -20°C, protected from light, and in a tightly sealed container. The primary stability concerns are chemical degradation, which can be minimized by low-temperature storage, and hydrogen-deuterium exchange, which is mitigated by using appropriate aprotic solvents and avoiding non-neutral pH conditions. For researchers using this compound as an internal standard, adherence to these storage and handling protocols is paramount for ensuring the quality and accuracy of their quantitative analytical results. Further studies performing forced degradation would be beneficial to fully characterize its stability profile and identify potential degradation products.

References

(R,S)-Anatabine-d4 safety data sheet information

An In-depth Technical Guide on the Safety and Biological Activity of (R,S)-Anatabine-d4

This technical guide provides comprehensive safety data sheet (SDS) information for this compound, alongside a review of the biological activities and associated signaling pathways of its non-deuterated counterpart, (R,S)-Anatabine. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is the deuterated form of (R,S)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, including tobacco.[1][2][3] It is intended for use as an internal standard for the quantification of (R,S)-Anatabine by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] (R,S)-Anatabine itself has been studied for its anti-inflammatory properties and its effects on nicotinic acetylcholine receptors (nAChRs).[2][4][5]

Safety and Hazard Information

The following tables summarize the key safety and hazard information for this compound, based on its Safety Data Sheet.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | 💀 | Danger |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | 💀 | Danger |

| Eye Irritation | 2A | H319: Causes serious eye irritation | ❗ | Danger |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects | None | Danger |

Source: Cayman Chemical Safety Data Sheet, PubChem[6][7]

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Prevention | P264 | Wash thoroughly after handling. |

| Prevention | P270 | Do not eat, drink or smoke when using this product. |

| Prevention | P271 | Use only outdoors or in a well-ventilated area. |

| Prevention | P273 | Avoid release to the environment. |

| Prevention | P280 | Wear eye protection / face protection. |

| Response | P301+P310 | If swallowed: Immediately call a poison center/doctor. |

Source: Cayman Chemical Safety Data Sheet[6]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈D₄N₂ |

| Molecular Weight | 164.2 g/mol |

| CAS Number | 1020719-11-2 |

| Appearance | A neat oil or solid |

| Purity | ≥99% deuterated forms (d1-d4) |

| Storage | -20°C |

| Solubility | Soluble in Chloroform and Methanol |

Toxicological and Pharmacological Profile

(R,S)-Anatabine, the non-deuterated form, is an agonist of α4β2 and α6/α3β2β4 subunit-containing nicotinic acetylcholine receptors (nAChRs).[3][5] It has been shown to stimulate the release of dopamine from isolated rat brain synaptosomes.[3][5] Studies have also indicated its potential anti-inflammatory activity, which is partly attributed to the inhibition of STAT3 phosphorylation. Furthermore, research suggests that anatabine can ameliorate chronic inflammatory conditions in animal models.[8]

Relevant Signaling Pathways

Anatabine has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.

Caption: Anatabine activates NRF2 and MAPK signaling pathways.

Caption: Anatabine inhibits pro-inflammatory NF-κB and STAT3 signaling.

Representative Experimental Methodologies

While specific safety study protocols for this compound are not publicly available, the following methodologies are representative of those used to evaluate the biological effects of anatabine and similar compounds.

In Vitro Cell-Based Assays

-

Cell Viability Assays : To determine cytotoxicity, cell lines such as RAW264.7 and 293T can be treated with varying concentrations of the compound (e.g., 10 µM for 24 hours).[9] Cell viability can then be assessed using standard methods like the MTT or MTS assay.

-

Reporter Gene Assays : To investigate the effect on transcription factors like NF-κB, cells can be transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.[1][8] Following treatment with the compound and a pro-inflammatory stimulus, luciferase activity is measured to quantify NF-κB activation.

-

Phosphoproteomic Analysis : To identify affected signaling pathways, systematic phosphoproteomic assays can be performed.[1][8] Cells are treated with the compound at various concentrations and time points, followed by protein extraction, digestion, phosphopeptide enrichment, and LC-MS/MS analysis to identify and quantify changes in protein phosphorylation.

In Vivo Animal Studies

-

Animal Models of Inflammation : To assess anti-inflammatory effects, mouse models of diseases like experimental autoimmune thyroiditis can be used.[3] For example, mice can be immunized to induce the disease and then administered anatabine in their drinking water (e.g., 0.05 mg/ml).[3] Disease severity is then monitored over time.

-

Behavioral Studies : To evaluate effects on the central nervous system, behavioral tests can be conducted. For instance, anxiolytic-like activity can be assessed in zebrafish using the novel tank test after exposure to the compound (e.g., 10 mg/L).[3][5]

Preparation of Dosing Solutions for In Vivo Experiments

For in vivo studies, (R,S)-Anatabine can be formulated in various vehicles. A common protocol involves the following steps:

-

Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-